molecular formula C11H13F3N2 B067148 2-(4-Trifluoromethylphenyl)piperazine CAS No. 185110-19-4

2-(4-Trifluoromethylphenyl)piperazine

Cat. No. B067148
M. Wt: 230.23 g/mol
InChI Key: NLNCQJXRJLNBOU-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethylphenyl)piperazine is a chemical compound with the empirical formula C11H13F3N2 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 2-(4-Trifluoromethylphenyl)piperazine, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, and more .


Molecular Structure Analysis

The molecular structure of 2-(4-Trifluoromethylphenyl)piperazine consists of a piperazine ring attached to a phenyl ring with a trifluoromethyl group. The molecular weight of this compound is 230.23 .


Physical And Chemical Properties Analysis

2-(4-Trifluoromethylphenyl)piperazine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources.

Scientific Research Applications

General Information

“2-(4-Trifluoromethylphenyl)piperazine” is a chemical compound with the empirical formula C11H13F3N2 . It is a solid substance and is often used in scientific research .

Agrochemical Industry

In the agrochemical industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

Pharmaceutical Industry

Several trifluoromethyl derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethyl moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Future Applications

The biological activities of trifluoromethyl derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of trifluoromethyl derivatives will be discovered in the future .

Recreational Drug

“2-(4-Trifluoromethylphenyl)piperazine” is also known as Trifluoromethylphenylpiperazine (TFMPP) and is sometimes used as a recreational drug . It is often sold as an alternative to the illicit drug MDMA (“Ecstasy”) . TFMPP has affinity for several serotonin receptors and functions as a full agonist at all sites except the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist .

Research Chemical

TFMPP is often used as a research chemical . It is used in scientific studies to understand the effects of serotonin agonists and their role in various biological processes .

Medicine Synthesis

TFMPP can be used in the synthesis of several classes of medicines . It can be used to produce antihistamines, antipsychotic drugs, antidepressants, and cough suppressants .

Synthesis of Other Compounds

“2-(4-Trifluoromethylphenyl)piperazine” can be used in the synthesis of other compounds . For example, it can be used to produce derivatives that have potential applications in various fields .

Use in Material Science

Given its unique properties, “2-(4-Trifluoromethylphenyl)piperazine” could potentially be used in material science . However, more research would be needed to explore this application .

Use in Chromatography

“2-(4-Trifluoromethylphenyl)piperazine” could potentially be used in chromatography, a laboratory technique for the separation of mixtures . The compound could be used as a stationary phase or as a component of the mobile phase .

Use in Analytical Chemistry

“2-(4-Trifluoromethylphenyl)piperazine” could potentially be used in analytical chemistry . It could be used as a reagent or as a standard for calibration .

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Skin Corr. 1B, indicating it is acutely toxic and can cause skin corrosion . It should be handled with care, using protective equipment, and stored properly.

Future Directions

While specific future directions for 2-(4-Trifluoromethylphenyl)piperazine are not mentioned in the sources, there is a general expectation of discovering many novel applications of trifluoromethylpyridine (TFMP) derivatives in the future .

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-4,10,15-16H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNCQJXRJLNBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394752
Record name 2-(4-Trifluoromethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Trifluoromethylphenyl)piperazine

CAS RN

185110-19-4
Record name 2-[4-(Trifluoromethyl)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185110-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Trifluoromethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 185110-19-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The pyrazine from Step 1 (13 g, 0.058 mol) was dissolved in acetic acid (100 mL) and palladium acetate added. This mixture was hydrogenated at 45 psi for 4 h., then filtered to remove catalyst and the filtrate concentrated in vacuo to give the product as brown solid. 1H NMR (500 MHz, CD3OD): δ 1.98 (6H, s), 2.93 (1H, t, J 11.9), 3.03-3.15 (2H, m), 3.26-3.32 (3H, m), 4.09 (1H, dd, J 2.7, 11.2), 7.65 (2H, d, J 8.3), 7.72 (2H, d, J 8.2).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Cheng, SA Iyengar, R Karnik - Nature Nanotechnology, 2021 - nature.com
Selective solvent and solute transport across nanopores is fundamental to membrane separations, yet it remains poorly understood, especially for non-aqueous systems. Here, we …
Number of citations: 95 www.nature.com
SH Rüdisser, N Goldberg, MO Ebert, H Kovacs… - Journal of biomolecular …, 2020 - Springer
Fluorine NMR has recently gained high popularity in drug discovery as it allows efficient and sensitive screening of large numbers of ligands. However, the positive hits found in …
Number of citations: 15 link.springer.com

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